Comparative Reactivity with Phosphorus Decasulfide (P4S10) vs. Amino Analogs: Yield and Product Selectivity
In a direct comparative study, 5-mercapto-1,2,3-triazole-4-carboxamide reacts with P4S10 to yield a dithiocarboxamide derivative with 76% isolated yield, whereas the corresponding 5-amino-1,2,3-triazole-4-carboxamide under identical conditions yields only trace products (<5%) due to inability to form the requisite α-diazodithioamide intermediate [1]. This quantitative yield differential establishes the mercapto group as essential for this synthetically useful transformation.
| Evidence Dimension | Reaction yield with P4S10 |
|---|---|
| Target Compound Data | 76% isolated yield of dithiocarboxamide derivative |
| Comparator Or Baseline | 5-Amino-1,2,3-triazole-4-carboxamide: <5% yield (trace products only) |
| Quantified Difference | ≥71 percentage point yield advantage |
| Conditions | Reaction with P4S10 in pyridine at reflux, 4-hour reaction time |
Why This Matters
For synthetic chemists procuring this compound as a precursor for thiation or cyclization reactions, the 5-mercapto variant enables transformations that amino analogs cannot achieve, directly determining synthetic route viability.
- [1] Dankova, E.F., Bakulev, V.A., Kolobov, M.Y. et al. Reaction of 5-mercapto-1,2,3-triazole-4-carboxamides with phosphorus decasulfide. Chem Heterocycl Compd 25, 688–690 (1989). View Source
